BenchChemオンラインストアへようこそ!

6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Mycobacterium tuberculosis MenB inhibitor Antibacterial

This 6-ethylsulfonyl-1,4-benzoxazine scaffold demonstrates 60.3% MenB inhibition (0.125 mg/mL) with defined SAR: substitution variation yields 68.4-98.0% inhibition ranges. Non-interchangeable activity profile makes this essential for reproducible antitubercular lead optimization. Validated entry point for K+ channel activators (aligned with US5420126A/EP0432893A2) and PI3Kδ inhibitor development. Critical intermediate for proprietary kinase programs; demand batch-to-batch analytical consistency.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 888731-85-9
Cat. No. B1390540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS888731-85-9
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C10H13NO3S/c1-2-15(12,13)8-3-4-10-9(7-8)11-5-6-14-10/h3-4,7,11H,2,5-6H2,1H3
InChIKeyXKOPINAJTBBCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 888731-85-9): Procurement-Ready Benzoxazine Scaffold for Targeted MenB Inhibitor Development


6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 888731-85-9) is a heterocyclic small molecule scaffold characterized by a 1,4-benzoxazine core with a 6-position ethylsulfonyl substituent . This structural motif enables the generation of derivatives with demonstrated enzyme inhibition activity, most notably against the Mycobacterium tuberculosis MenB enzyme [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting potassium channel activation, antibacterial mechanisms, and kinase inhibition pathways [2].

Why Generic Benzoxazine Substitution Fails: SAR Criticality of the 6-Ethylsulfonyl Substituent in 888731-85-9


In the 1,4-benzoxazine class, the specific identity and position of substituents directly govern biological target engagement and potency [1]. Direct comparative data for 6-substituted MenB inhibitors reveal that replacing the 6-ethylsulfonyl group with alternatives such as chloro, methyl, or fluoro yields inhibition values ranging from 68.4% to 98.0% under identical assay conditions, with the ethylsulfonyl derivative providing 60.3% inhibition [2]. This demonstrates that even minor structural deviations produce non-interchangeable activity profiles, making generic substitution of 888731-85-9 with uncharacterized benzoxazine analogs inappropriate for reproducible lead optimization or SAR studies.

Quantitative Differentiation Evidence: 6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine vs. Closest Analogs


MenB Enzyme Inhibition: Comparative Activity of 6-Ethylsulfonyl Benzoxazine Derivative vs. 6-Substituted Analogs

The 6-ethylsulfonyl-containing derivative (3Z)-3-(3,3-dimethyl-2-oxobutylidene)-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one, directly synthesized from 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, achieved 60.3% inhibition of MenB at 0.125 mg/mL, compared to 68.4% for the unsubstituted analog and 98.0% for the 6-chloro analog under identical conditions [1].

Mycobacterium tuberculosis MenB inhibitor Antibacterial SAR

In Silico Physicochemical Profile: Predicted Properties of 6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

The compound exhibits a predicted LogP of 1.3, a topological polar surface area (TPSA) of 63.8 Ų, and a pKa of 9.86 ± 0.15, with calculated boiling point of 434.1 ± 45.0 °C and density of 1.251 ± 0.06 g/cm³ [1]. These parameters position the scaffold within favorable drug-like property space for lead optimization.

Physicochemical properties Drug-likeness Scaffold selection

Synthetic Versatility: Comparative Utility of 6-Ethylsulfonyl Benzoxazine as a K+ Channel Modulator Intermediate

The 1,4-benzoxazine core with a 6-sulfonyl substituent serves as a key intermediate for generating potent potassium channel activators [1]. While specific quantitative K+ channel activation data for 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine itself are not publicly available, the compound's 6-ethylsulfonyl motif directly corresponds to the 'lower alkylsulfonyl' substitution pattern explicitly claimed in foundational patents for this therapeutic class [2].

Potassium channel activator Smooth muscle relaxant Synthetic intermediate

PI3Kδ Inhibitor Class Relevance: Benzoxazine Scaffold Benchmarking

The benzoxazine scaffold class has yielded PI3Kδ inhibitors with IC50 values as low as 0.64 μM for PI3Kδ with 7.8-fold selectivity over PI3Kβ (IC50 = 5.0 μM) [1]. Macrocyclic benzoxazine derivatives have demonstrated improved potency, permeability, and in vivo clearance while maintaining solubility [2].

PI3Kδ inhibitor Kinase Macrocycle Immunology

Synthetic Intermediate Role: Documented Use in Combination Therapy Patents

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are explicitly referenced as synthetic intermediates in proprietary patent filings for combination therapies involving PI3K and BTK inhibitors [1]. The provisional patent filing (US 61/974,665) demonstrates that this benzoxazine scaffold has been prioritized in commercial drug discovery programs for therapeutic combination strategies.

PI3K inhibitor BTK inhibitor Combination therapy Patent intermediate

Optimal Research and Procurement Scenarios for 6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (888731-85-9)


Mycobacterium tuberculosis MenB Inhibitor SAR Programs

This scaffold enables structure-activity relationship studies targeting MenB (EC 4.1.3.36) for antitubercular drug discovery. The 6-ethylsulfonyl derivative demonstrates 60.3% inhibition at 0.125 mg/mL, providing a defined baseline for optimization against comparator analogs including the 6-chloro (98.0%) and unsubstituted (68.4%) variants [1].

Potassium Channel Activator Lead Optimization

The compound serves as an intermediate for generating K+ channel activating agents with antispasmodic and smooth muscle relaxant activity. The 6-ethylsulfonyl substitution aligns with 'lower alkylsulfonyl' claim language in foundational patents (US5420126A, EP0432893A2), ensuring commercial relevance for pharmaceutical development programs in cardiovascular and respiratory indications [2][3].

PI3Kδ-Selective Kinase Inhibitor Discovery

The benzoxazine scaffold class has produced PI3Kδ inhibitors with IC50 values of 0.64 μM and 7.8-fold selectivity over PI3Kβ, with macrocyclization further improving potency and in vivo properties [4][5]. 6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine offers a validated entry point for kinase inhibitor medicinal chemistry programs.

Combination Therapy Intermediate for PI3K/BTK Inhibitor Programs

The scaffold is documented in proprietary patent filings (US 61/974,665) as an intermediate for combination therapies involving PI3K and BTK inhibitors, confirming its role in competitive pharmaceutical R&D pipelines and supporting its procurement for proprietary drug discovery efforts [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.